2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide

Catalog No.
S730879
CAS No.
504413-26-7
M.F
C9H6F3N3O
M. Wt
229.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acet...

Researchers struggle with rapid degradation of 2-aminoimidazo[1,2-a]pyridine and harsh deprotection of standard amides. This trifluoroacetamide-protected building block offers:

  • Long-term bench stability, preventing oxidative polymerization;
  • Powerful directing group for regioselective C-3/C-6 functionalization;
  • Quantitative, mild deprotection under basic conditions, preserving the imidazopyridine core.

Essential for scalable kinase inhibitor and CNS-active library synthesis.

CAS Number

504413-26-7

Product Name

2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide

IUPAC Name

2,2,2-trifluoro-N-imidazo[1,2-a]pyridin-2-ylacetamide

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)8(16)14-6-5-15-4-2-1-3-7(15)13-6/h1-5H,(H,14,16)

InChI Key

UUNDTHNXCSUIRY-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN2C=C1)NC(=O)C(F)(F)F

Canonical SMILES

C1=CC2=NC(=CN2C=C1)NC(=O)C(F)(F)F

Synonyms

2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide, N-(Imidazo[1,2-a]pyridin-2-yl)trifluoroacetamide, 2-(2,2,2-Trifluoroacetamido)imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyridin-2-amine, N-(trifluoroacetyl)-

Purity

≥95%

Package Size

0.25 g, 1 g, 5 g

2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide (CAS 504413-26-7) is a highly stable, protected building block of the privileged imidazo[1,2-a]pyridine scaffold, a core motif found in numerous marketed drugs and bioactive compounds [1]. In industrial and laboratory procurement, this specific compound is prioritized over the free amine because the trifluoroacetamide moiety serves a dual, process-critical purpose: it permanently stabilizes the oxidation-prone 2-amino position for long-term storage, and it acts as a powerful directing group for regioselective functionalization at the C-3 and C-6 positions [2]. This makes it an essential precursor for the scalable, high-throughput synthesis of kinase inhibitors, GABA-A receptor agonists, and complex fused heterocycles.

Research Fit

Fragment Fragment-like profile supports FBDD hit generation
Kinase Electron-withdrawing group supports kinase inhibitor SAR exploration
Diversification Chemoselective 3-position handle for late-stage functionalization

Procurement of the unprotected 2-aminoimidazo[1,2-a]pyridine or alternative standard amides (e.g., standard acetamide) frequently leads to downstream process failures [1]. The free 2-amino compound is highly susceptible to oxidative degradation and polymerization, rendering it unsuitable for long-term storage or multi-step library synthesis without severe yield penalties. While substituting with a standard acetamide resolves the bench stability issue, it introduces severe deprotection bottlenecks; standard acetamides require harsh acidic or basic reflux conditions that degrade the sensitive imidazopyridine core[2]. The trifluoroacetamide derivative strikes the exact required balance: it provides robust shelf stability while enabling quantitative, mild deprotection, making it the strictly non-interchangeable choice for scalable API synthesis.

Substitution Risk

Electronic profile Non-fluorinated analogs may shift electronic activation and kinase binding interactions
Lipophilicity Trifluoromethyl loss reduces logP, potentially altering membrane permeability in cellular assays
Reactivity Chemoselective sulfenylation may not be reproducible with simple acetamido or alkyl analogs

Regioselective C-3 Lithiation Directed by the Trifluoroacetamide Group

The trifluoroacetamide group acts as an essential directing group for the functionalization of the imidazo[1,2-a]pyridine core. When subjected to t-BuLi, the acidic N-H and the carbonyl oxygen coordinate the lithium, directing metalation exclusively to the C-3 position, enabling subsequent electrophilic trapping with yields typically exceeding 75% [1]. In contrast, attempting this with unprotected 2-aminoimidazo[1,2-a]pyridine leads to unselective deprotonation and complex mixtures, yielding <20% of the desired C-3 functionalized product.

Evidence DimensionC-3 Lithiation and Electrophilic Trapping Yield
Target Compound Data75-85% yield (directed metalation)
Comparator Or BaselineUnprotected 2-aminoimidazo[1,2-a]pyridine (<20% yield)
Quantified Difference>55% absolute increase in regioselective yield.
Conditionst-BuLi, THF, -78 °C, followed by electrophile quench.

Enables the precise, high-yield synthesis of C-3 substituted imidazopyridine drug candidates without tedious chromatographic separation of isomers.

Lipophilicity & metabolic stability
Class-level inference
logP increase ~3–10× vs unsubstituted analog
Supports membrane permeability assessment in lead optimization
Calculated from related compounds; direct measurement on target not reported

Deprotection Kinetics and Scaffold Preservation

For downstream applications requiring the free amine, the choice of protecting group dictates the survival of the imidazopyridine scaffold. The trifluoroacetamide group in CAS 504413-26-7 is cleaved quantitatively using mild aqueous base (1 N NaOH) at room temperature within 1-2 hours[1]. Conversely, a standard acetamide requires harsh conditions (e.g., 6 N HCl or strong base reflux at >100 °C), which can cause 30-40% degradation of the sensitive heterocyclic core.

Evidence DimensionDeprotection Yield and Scaffold Integrity
Target Compound Data>90% yield, intact core
Comparator Or BaselineStandard N-acetamide (60-70% yield, significant core degradation)
Quantified Difference~30% higher recovery of the intact imidazo[1,2-a]pyridine core.
Conditions1 N NaOH at room temperature (Target) vs. harsh acidic/basic reflux (Comparator).

Buyers scaling up API synthesis must avoid late-stage yield losses caused by harsh deprotection conditions.

3-Position sulfenylation
Class-level inference
Chemoselective C–H sulfenylation with PIFA/thiols
Enables efficient scaffold diversification workflows
Reaction reported as chemoselective; yield quantification not available in source

Ring-Closure Efficiency During Scaffold Construction

The synthesis of the imidazo[1,2-a]pyridine ring itself is vastly improved when trapping the intermediate as a trifluoroacetamide. Electrocyclization of 2-imino-1-(2-amino-2-oxoethyl)-1,2-dihydropyridine with trifluoroacetic anhydride (TFAA) affords 2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide in 88% isolated yield[1]. Direct Tschitschibabin condensation to form the free 2-amino compound typically suffers from poor yields (<40%) due to the instability and polymerization of the free amine under the reaction conditions.

Evidence DimensionCyclization / Ring-Formation Yield
Target Compound Data88% yield via TFAA electrocyclization
Comparator Or BaselineDirect Tschitschibabin condensation (<40% yield)
Quantified Difference>2-fold increase in isolated yield of the heterocyclic core.
ConditionsTFAA in CH2Cl2 at 0 °C to rt (Target) vs. standard condensation.

Procuring the trifluoroacetamide-protected form guarantees access to a high-purity scaffold that is otherwise low-yielding and difficult to manufacture directly.

Kinase binding enhancement
Class-level inference
Related 2-carboxamide analog: 50-fold improved CDK4 binding (Ki 0.008 vs 0.4 µM)
Supports kinase inhibitor scaffold design; direct compound data to verify
Data from structurally related imidazopyridine-2-carboxamide; target compound Ki not reported

Bench Stability and Shelf-Life for High-Throughput Screening

The free 2-aminoimidazo[1,2-a]pyridine is notoriously prone to oxidative degradation, often turning dark upon exposure to air and light, which necessitates immediate in situ use[1]. CAS 504413-26-7, as a trifluoroacetamide, is a bench-stable solid (mp 154–158 °C) that retains >98% purity over extended storage periods under standard conditions [2]. This stability eliminates the 20-50% overall yield drop associated with using degraded unprotected precursors in multi-step parallel synthesis.

Evidence DimensionShelf stability and purity retention
Target Compound Data>98% purity after 6 months (bench-stable solid)
Comparator Or BaselineFree 2-aminoimidazo[1,2-a]pyridine (rapid oxidative degradation, requires in situ generation)
Quantified DifferencePrevents the 20-50% yield losses caused by precursor degradation.
ConditionsAmbient air and light exposure during standard laboratory storage.

Essential for procurement teams stocking building blocks for long-term, high-throughput medicinal chemistry campaigns.

FBDD compatibility
Class-level inference
MW 229 Da, HBD 1, HBA 4–5 (Rule of Three compliant)
Fragment-like property space supports FBDD hit identification
Calculated properties; comparison to zolpidem (MW 307 Da) confirms fragment advantage

Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

The compound is the ideal starting material for synthesizing imidazo[1,2-a]pyridine-based kinase inhibitors, where the trifluoroacetamide group directs critical C-3 and C-6 functionalization before mild deprotection [1].

High-Throughput Library Generation of Nonbenzodiazepines

Because of its bench stability, this building block is perfectly suited for automated, parallel synthesis of GABA-A receptor agonists and other CNS-active libraries, where consistent precursor purity is mandatory [1].

Development of Imidazopyridine-Fused [1,3]Diazepinones

Used as a stable, high-yield intermediate that can be selectively C-acylated at the C-3 position, followed by mild saponification to yield the free amine for subsequent diazepinone ring closure [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
FBDD screening libraries
Fragment-like physicochemical profile; 19F NMR handle
Ligand efficiency assessment; hit confirmation by 19F NMR
Focused kinase inhibitor libraries
Electron-withdrawing group for ATP-pocket interaction; chemoselective 3-position diversification
Kinase inhibition assay; SAR via 3-sulfide derivatives
Covalent probes & PROTACs
Trifluoroacetamido as latent electrophile or linker attachment point
Covalent target engagement validation; PROTAC degradation efficiency
Chemical biology tool synthesis
3-position functionalization for reporter tags
Target identification; imaging probe validation

XLogP3

2.4

Wikipedia

2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide

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